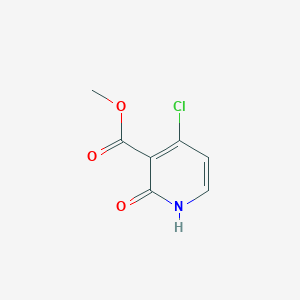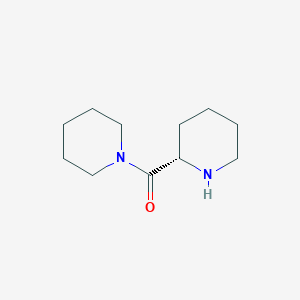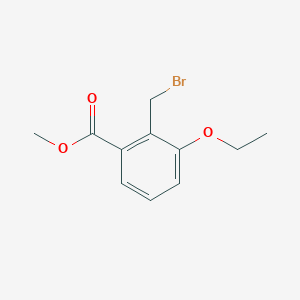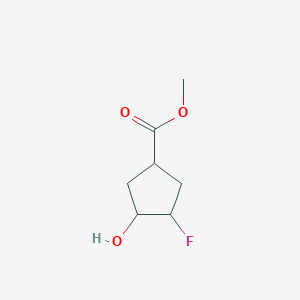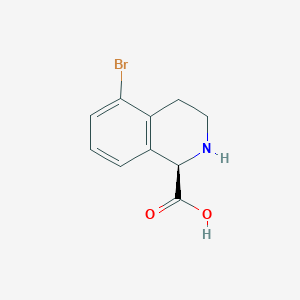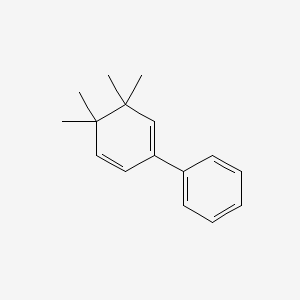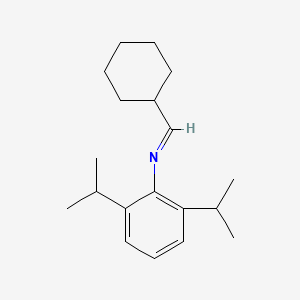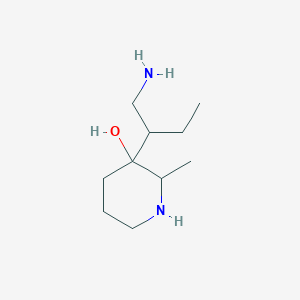
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid is a heterocyclic compound that contains two pyridine rings and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction parameters to ensure high yield and purity. This includes selecting the right catalyst, base, and solvent, as well as controlling the reaction temperature and time.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities and exhibit a range of biological activities.
4-Amino-2,6-dichloropyridine:
Uniqueness
2-(2-Chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with tailored biological and chemical properties.
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-(2-chloro-6-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-5-8(6-12(16)17)4-10(15-11)9-2-1-3-14-7-9/h1-5,7H,6H2,(H,16,17) |
Clave InChI |
QLOSVNUDKIWYQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




